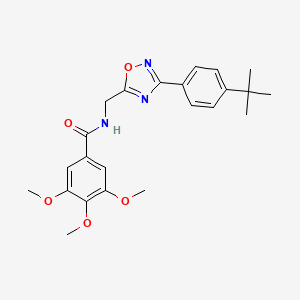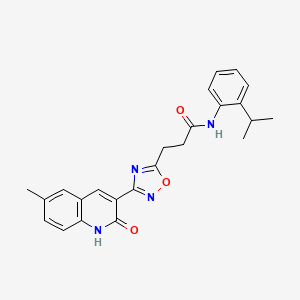![molecular formula C13H14N2O3S B7709534 2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide CAS No. 701225-58-3](/img/structure/B7709534.png)
2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide, also known as MNSAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide has been extensively studied for its potential use as a therapeutic agent. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Mecanismo De Acción
Target of Action
The primary targets of 2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide are currently unknown
Mode of Action
It is known that the compound has a drug-like structure , suggesting that it may interact with its targets in a manner similar to other drug molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently unavailable .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for an extended period. However, one limitation of this compound is that it may have low solubility in certain solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the exact mechanism of action of this compound, which can help in the development of more effective drugs. Additionally, the optimization of the synthesis method and the improvement of the yield of this compound can also be explored. Finally, the evaluation of the toxicity and safety of this compound in vivo can be studied to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising chemical compound that has various biological activities. Its synthesis method is relatively easy, and it has been extensively studied for its potential use as a therapeutic agent. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide involves the reaction of 2-naphthylamine with methyl chloroacetate in the presence of a base to form the intermediate compound, which is further reacted with p-toluenesulfonyl chloride to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions and using suitable solvents.
Análisis Bioquímico
Biochemical Properties
Cellular Effects
. It is necessary to detail the effects of this product on various types of cells and cellular processes, including its influence on cell function, impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
. Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(9-13(14)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKZYHXNPXAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
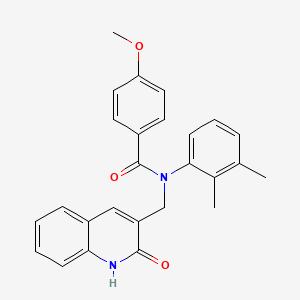
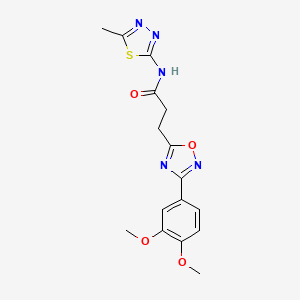
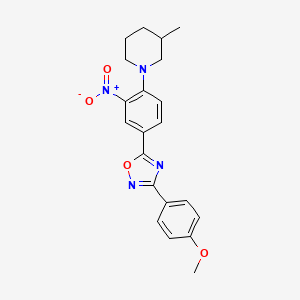
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
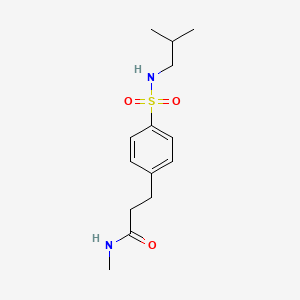
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


